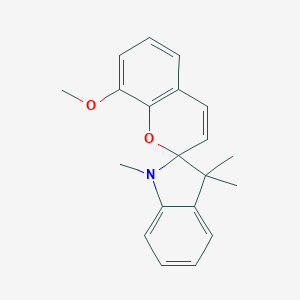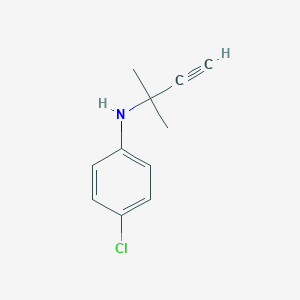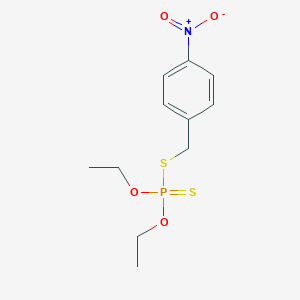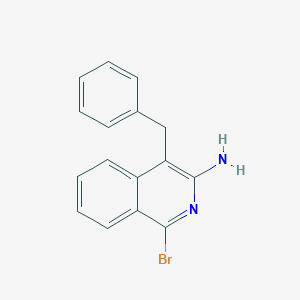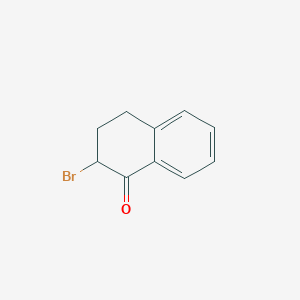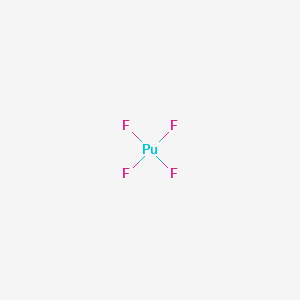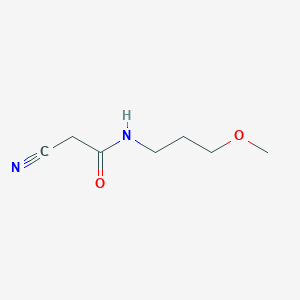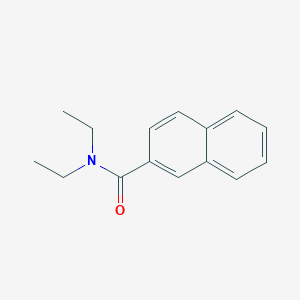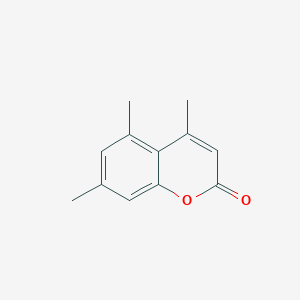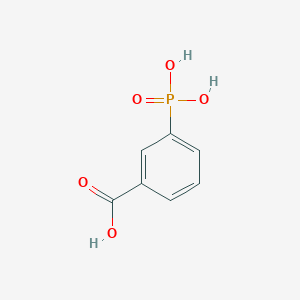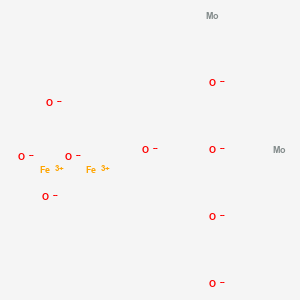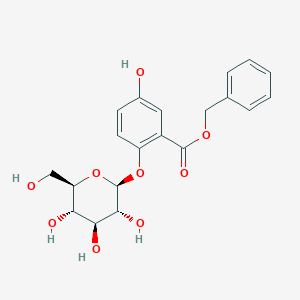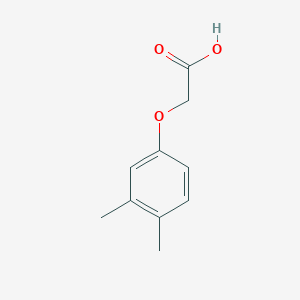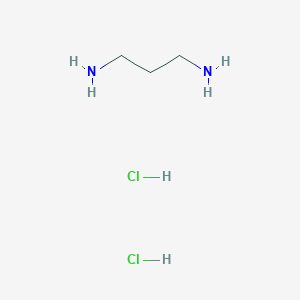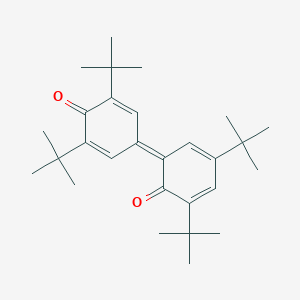
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one, commonly known as DIBO, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. DIBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 540.81 g/mol.
Mécanisme D'action
The mechanism of action of DIBO is not fully understood. However, it has been suggested that DIBO inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. DIBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DIBO has been found to have both biochemical and physiological effects. Biochemically, DIBO has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Physiologically, DIBO has been found to reduce inflammation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBO in lab experiments is its high potency and specificity. DIBO has been shown to have a strong inhibitory effect on COX-2 and iNOS, making it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using DIBO is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on DIBO. One area of interest is the development of DIBO derivatives with improved solubility and potency. Another area of interest is the investigation of DIBO's potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of DIBO and its effects on various signaling pathways involved in disease progression.
Conclusion:
In conclusion, DIBO is a synthetic compound that has shown great potential for various applications in the scientific community. Its high potency and specificity make it a valuable tool for studying the role of certain enzymes and signaling pathways in disease progression. Further research is needed to fully understand the mechanism of action of DIBO and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DIBO can be synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-4-hydroxycyclohexa-2,5-dien-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure DIBO.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antibacterial properties. DIBO has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, DIBO has been found to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
14328-90-6 |
|---|---|
Nom du produit |
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
Formule moléculaire |
C28H40O2 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)18-15-19(23(29)22(16-18)28(10,11)12)17-13-20(26(4,5)6)24(30)21(14-17)27(7,8)9/h13-16H,1-12H3 |
Clé InChI |
OADJWLVAMWFSFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
Synonymes |
2,4-Di-tert-butyl-6-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



